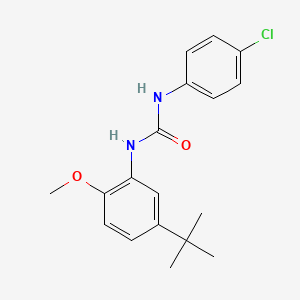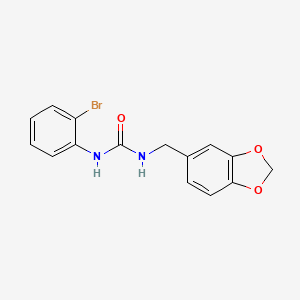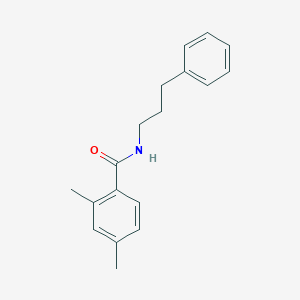
N-(5-tert-butyl-2-methoxyphenyl)-N'-(4-chlorophenyl)urea
Vue d'ensemble
Description
N-(5-tert-butyl-2-methoxyphenyl)-N'-(4-chlorophenyl)urea, also known as terbuthylazine, is a herbicide that belongs to the triazine family of compounds. It is widely used in agriculture to control weeds in crops such as corn, sorghum, and sugarcane. Terbuthylazine is a white crystalline solid that is insoluble in water but soluble in organic solvents.
Mécanisme D'action
The mechanism of action of N-(5-tert-butyl-2-methoxyphenyl)-N'-(4-chlorophenyl)ureane involves the inhibition of the electron transport chain in the chloroplasts of plants. Specifically, N-(5-tert-butyl-2-methoxyphenyl)-N'-(4-chlorophenyl)ureane binds to the D1 protein of photosystem II, which is responsible for the transfer of electrons from water to plastoquinone. This leads to the disruption of the electron transport chain, which ultimately results in the production of reactive oxygen species and the death of the plant.
Biochemical and Physiological Effects
Terbuthylazine has been shown to have a range of biochemical and physiological effects on plants. It can cause chlorosis, necrosis, and stunting of plant growth. It can also affect the photosynthetic rate, carbohydrate metabolism, and protein synthesis in plants. In addition, N-(5-tert-butyl-2-methoxyphenyl)-N'-(4-chlorophenyl)ureane has been shown to have toxic effects on aquatic organisms, such as fish and invertebrates.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(5-tert-butyl-2-methoxyphenyl)-N'-(4-chlorophenyl)ureane in lab experiments is its high potency and specificity for inhibiting photosynthesis. This makes it a useful tool for studying the photosynthetic process in plants. However, one limitation is that N-(5-tert-butyl-2-methoxyphenyl)-N'-(4-chlorophenyl)ureane can be toxic to some organisms, which may limit its use in certain experiments. In addition, the use of N-(5-tert-butyl-2-methoxyphenyl)-N'-(4-chlorophenyl)ureane in agriculture has raised concerns about its potential impact on the environment and human health.
Orientations Futures
There are several future directions for research on N-(5-tert-butyl-2-methoxyphenyl)-N'-(4-chlorophenyl)ureane. One area of interest is the development of new herbicides that are more effective and have fewer environmental and health risks than current herbicides. Another area of interest is the use of N-(5-tert-butyl-2-methoxyphenyl)-N'-(4-chlorophenyl)ureane as a potential treatment for cancer and other diseases. Further research is needed to determine the safety and efficacy of N-(5-tert-butyl-2-methoxyphenyl)-N'-(4-chlorophenyl)ureane in humans and to identify the mechanisms underlying its antiproliferative and cytotoxic effects.
Applications De Recherche Scientifique
Terbuthylazine has been extensively studied for its herbicidal properties. It is effective against a wide range of weeds, including annual and perennial grasses and broadleaf weeds. It works by inhibiting the photosynthesis process in plants, which leads to the death of the weed. Terbuthylazine has also been studied for its potential use in the treatment of certain diseases, such as cancer and malaria. Research has shown that N-(5-tert-butyl-2-methoxyphenyl)-N'-(4-chlorophenyl)ureane has antiproliferative and cytotoxic effects on cancer cells and can inhibit the growth of the malaria parasite.
Propriétés
IUPAC Name |
1-(5-tert-butyl-2-methoxyphenyl)-3-(4-chlorophenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O2/c1-18(2,3)12-5-10-16(23-4)15(11-12)21-17(22)20-14-8-6-13(19)7-9-14/h5-11H,1-4H3,(H2,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIRKTHMSSIPIPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)OC)NC(=O)NC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Tert-butyl-2-methoxyphenyl)-3-(4-chlorophenyl)urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-fluoro-N-[2-(1-pyrrolidinyl)-5-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B4750264.png)
![2-[3-(5-ethyl-2-thienyl)-5-(trifluoromethyl)-1H-pyrazol-1-yl]-4-(2-thienyl)-6-(trifluoromethyl)pyrimidine](/img/structure/B4750269.png)
![N-[4-(difluoromethoxy)phenyl]-1,3-dimethyl-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4750287.png)

![{[5-(3,5-dichlorophenyl)-2-furyl]methyl}methylamine hydrochloride](/img/structure/B4750299.png)
![N-isopropyl-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B4750304.png)

![2-[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B4750323.png)
![methyl 5-methyl-2-[({[4-(1-pyrrolidinylmethyl)phenyl]amino}carbonyl)amino]-3-thiophenecarboxylate](/img/structure/B4750331.png)
![5-[(tert-butylamino)sulfonyl]-N-ethyl-2-methoxybenzamide](/img/structure/B4750347.png)
![ethyl 4-[(2-hydroxyethyl)amino]-8-(trifluoromethyl)-3-quinolinecarboxylate](/img/structure/B4750350.png)

![3-{4-[(dimethylamino)sulfonyl]phenyl}-N-propylpropanamide](/img/structure/B4750369.png)
